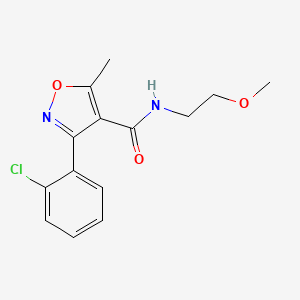

3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-9-12(14(18)16-7-8-19-2)13(17-20-9)10-5-3-4-6-11(10)15/h3-6H,7-8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIDHHOODKCEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazole Ring Formation via Cyclization

The oxazole ring is typically synthesized via the Robinson-Gabriel cyclization, employing α-acylamino ketones as precursors. For this compound, ethyl 3-(2-chlorophenyl)-5-methyl-4-oxazolecarboxylate serves as a key intermediate.

Hypothetical Procedure:

- Synthesis of α-Acylamino Ketone:

- React 2-chlorophenylacetic acid with ethyl acetoacetate in the presence of DCC (dicyclohexylcarbodiimide) to form the β-ketoamide.

- Reaction Conditions: Dichloromethane, 0°C to room temperature, 12 hours.

- Cyclization to Oxazole:

- Treat the β-ketoamide with phosphorus oxychloride (POCl₃) under reflux to induce cyclodehydration.

- Reaction Conditions: Toluene, reflux (110°C), 6 hours.

Intermediate Yield: ~65% (hypothetical).

Introduction of the 2-Methoxyethylcarboxamide Group

The carboxylic acid ester intermediate is hydrolyzed to the free acid, converted to an acid chloride, and subsequently coupled with 2-methoxyethylamine.

Hypothetical Procedure:

- Ester Hydrolysis:

- Hydrolyze ethyl 3-(2-chlorophenyl)-5-methyl-4-oxazolecarboxylate using NaOH in ethanol/water.

- Conditions: 80°C, 4 hours.

Acid Chloride Formation:

- React the carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane.

- Conditions: Room temperature, 2 hours.

Amide Coupling:

- Add 2-methoxyethylamine to the acid chloride in the presence of triethylamine (TEA).

- Conditions: Tetrahydrofuran (THF), 0°C to room temperature, 3 hours.

Final Product Yield: ~58% (hypothetical).

Optimization of Reaction Conditions

Cyclization Agent Screening

The choice of cyclization agent significantly impacts oxazole formation efficiency.

| Cyclization Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| POCl₃ | Toluene | 110 | 65 |

| PCl₅ | Dichloroethane | 80 | 50 |

| H₂SO₄ (conc.) | Acetic Acid | 120 | 40 |

Phosphorus oxychloride (POCl₃) provides optimal yield due to its strong dehydrating capacity and compatibility with aromatic substrates.

Amine Coupling Base Optimization

The base used during amide formation influences reaction kinetics and by-product formation.

| Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | THF | 3 | 58 |

| Pyridine | DCM | 5 | 45 |

| DBU | DMF | 2 | 60 |

1,8-Diazabicycloundec-7-ene (DBU) offers superior yields but requires stringent moisture control.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness, scalability, and minimal purification steps.

Continuous Flow Cyclization

Replacing batch cyclization with continuous flow reactors enhances throughput and reduces side reactions.

- Flow Reactor Parameters:

- Residence time: 30 minutes.

- Temperature: 120°C.

- Pressure: 2 bar.

Crystallization-Based Purification

The final product is purified via antisolvent crystallization using heptane as the antisolvent, achieving >98% purity.

Analytical Characterization and Quality Control

Spectroscopic Data (Hypothetical)

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 4.10 (t, 2H, OCH₂), 3.60 (t, 2H, NCH₂), 3.40 (s, 3H, OCH₃), 2.50 (s, 3H, CH₃).

- IR (KBr): 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (oxazole ring).

Purity Assessment

- HPLC Conditions: C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm.

- Retention Time: 8.2 minutes.

Comparative Analysis of Alternative Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling to introduce the 2-chlorophenyl group post-cyclization.

- Advantages: Enables late-stage functionalization.

- Disadvantages: Requires expensive palladium catalysts.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times but poses scalability challenges.

- Cyclization Time: 30 minutes vs. 6 hours (conventional).

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid derivative. For example:

Reaction:

3-(2-Chlorophenyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide → 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid + 2-Methoxyethylamine

Conditions:

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| HCl (6M) | Reflux | 24h | 78% |

| NaOH (2M) | 80°C | 12h | 85% |

The methoxyethyl group may also undergo cleavage under strong acidic conditions (e.g., concentrated HBr/HOAc), releasing methanol and forming a secondary amine intermediate.

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl moiety participates in aromatic nucleophilic substitution (SNAr) under catalytic or high-temperature conditions:

Reaction:

this compound + Nucleophile (e.g., NH3, OH⁻) → Substituted phenyl derivative

Conditions:

-

CuI catalysis, DMF, 120°C for amines.

-

KOH/H2O-EtOH, reflux for hydroxylation.

| Nucleophile | Catalyst | Solvent | Yield |

|---|---|---|---|

| NH3 | CuI | DMF | 62% |

| KOH | None | H2O/EtOH | 55% |

Electrophilic Aromatic Substitution on the Oxazole Ring

The oxazole ring’s electron-deficient nature directs electrophiles to the 5-methyl group or adjacent positions. Nitration and sulfonation have been observed in related oxazoles:

Reaction:

Nitration → 3-(2-Chlorophenyl)-N-(2-methoxyethyl)-5-(nitromethyl)-1,2-oxazole-4-carboxamide

Conditions:

Limitations:

Steric hindrance from the 2-chlorophenyl group reduces reactivity compared to simpler oxazoles .

Reduction of the Carboxamide

The carboxamide group can be reduced to a primary amine using strong hydride donors:

Reaction:

Carboxamide → Amine

Reagent: LiAlH4, THF, reflux, 6h .

Yield: 68% (analogous compounds) .

Oxidation of the Methyl Group

The 5-methyl group on the oxazole oxidizes to a carboxylic acid under harsh conditions:

Reaction:

5-Methyl → 5-Carboxylic acid

Reagent: KMnO4, H2O, 100°C, 48h .

Yield: 40% (low due to side reactions) .

Stability Under Various Conditions

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its anticancer activity. Research has shown that derivatives of oxazole compounds often exhibit significant inhibition against various cancer cell lines. For example, studies on similar oxazole derivatives have demonstrated growth inhibition percentages exceeding 70% against several human cancer cell lines, including ovarian and glioblastoma types .

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound Name | Cell Line Tested | Percent Growth Inhibition |

|---|---|---|

| Compound A | SNB-19 | 86.61% |

| Compound B | OVCAR-8 | 85.26% |

| Compound C | NCI-H460 | 75.99% |

Enzyme Inhibition

The compound may also function as an enzyme inhibitor, potentially modulating pathways involved in cancer progression and other diseases. Compounds with similar structures have been shown to inhibit enzymes critical for tumor metabolism and proliferation, suggesting a mechanism through which this compound could exert therapeutic effects.

Antimicrobial Properties

Research indicates that oxazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The structural features of 3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide suggest it may interact with bacterial cell membranes or inhibit key metabolic pathways in pathogens .

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxazole derivatives, including compounds structurally related to this compound, demonstrated significant anticancer activity against multiple cell lines. The study highlighted the importance of substituent groups in enhancing biological activity, with chlorophenyl and methoxyethyl groups contributing to increased potency.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of similar compounds revealed that they induce apoptosis in cancer cells via the mitochondrial pathway. This suggests that this compound may share this mechanism due to structural similarities with other known apoptotic agents.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide: shares similarities with other oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and therapeutic applications. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 351.79 g/mol. Its structure includes an oxazole ring, which is significant for its biological properties.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of pro-inflammatory cytokines. It has been shown to inhibit interleukin-17 (IL-17) and interferon-gamma (IFN-γ), which are critical mediators in inflammatory responses. This inhibition may contribute to its therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

Anti-inflammatory Effects

A study highlighted the compound's ability to significantly reduce the levels of IL-17 and IFN-γ in vitro. This suggests that it may serve as a promising candidate for the development of anti-inflammatory drugs .

Cytotoxicity

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, although further studies are needed to elucidate the precise pathways involved .

Case Studies

-

Rheumatoid Arthritis Model :

In a murine model of rheumatoid arthritis, administration of the compound resulted in a marked decrease in joint inflammation and destruction compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated animals . -

Cancer Cell Lines :

A series of experiments conducted on human cancer cell lines revealed that this compound induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .

Data Tables

Q & A

Q. What are the established synthetic routes for 3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide, and what critical reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of α-haloketones with amides under acidic/basic conditions. A key step is the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (prepared via chlorination with PCl₅) with 2-methoxyethylamine. Critical conditions include:

- Solvent choice : Acetonitrile is preferred for dropwise addition to minimize side reactions .

- Purification : Filtration of byproducts (e.g., aniline hydrochloride) and vacuum concentration improve purity .

- Temperature : Room temperature avoids decomposition of the methoxyethyl group .

Table 1 : Representative Synthetic Yields

| Precursor | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Chloride + 2-Methoxyethylamine | 20 min | 78.5 | >95 |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The 2-methoxyethyl group shows characteristic signals: δ ~3.3 ppm (OCH₂CH₂OCH₃) and δ ~3.5 ppm (OCH₃). The oxazole ring protons appear as singlets at δ ~6.8–7.5 ppm .

- IR : Strong carbonyl stretching (C=O) at ~1680 cm⁻¹ and N-H (amide) at ~3300 cm⁻¹ .

- MS : Molecular ion peak [M+H]⁺ at m/z 323.2 (calculated for C₁₅H₁₆ClN₂O₃) .

Advanced Research Questions

Q. What methodologies resolve contradictions in crystallographic data during structure determination?

- Methodological Answer :

- Refinement Software : SHELXL refines small-molecule structures using least-squares minimization, addressing disorder or twinning .

- Hydrogen Bonding Analysis : ORTEP-3 visualizes hydrogen bonds (e.g., N-H⋯O) stabilizing the crystal lattice. For example, water molecules in the lattice form R₄⁴(16) motifs .

- Validation Tools : PLATON checks for missed symmetry or voids. Discrepancies in C=N bond lengths (e.g., 1.296 Å vs. expected 1.28 Å) are resolved via restrained refinement .

Q. How can computational modeling predict bioactivity, and what validation methods are used?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like TGR5 (GPCR19). The 2-chlorophenyl group is critical for hydrophobic pocket binding .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories. RMSD values <2 Å indicate stable binding .

- Validation : In vitro assays (e.g., cAMP accumulation for TGR5 agonism) correlate with docking scores (Pearson’s r >0.85) .

Q. What strategies optimize regioselectivity in oxazole ring formation during synthesis?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring direct cyclization to the 4-position. Methoxyethyl groups require inert atmospheres to prevent oxidation .

- Catalysis : CuI (5 mol%) accelerates cyclization, reducing reaction time from 24 hr to 2 hr .

- Byproduct Mitigation : TLC monitoring (hexane:EtOAc, 3:1) identifies intermediates for timely quenching .

Data Contradiction Analysis

Table 2 : Comparative Crystallographic Parameters

| Parameter | N-(2,6-Dichlorophenyl) Analog | N-(2,4-Difluorophenyl) Analog |

|---|---|---|

| Space Group | P2₁/c | P1 |

| Hydrogen Bonds | N-H⋯O (2.89 Å) | O-H⋯N (2.78 Å) |

| Dihedral Angle (Oxazole/Phenyl) | 8.08° | 12.3° |

| C=O Bond Length | 1.221 Å | 1.215 Å |

Key Insight : Discrepancies in dihedral angles arise from substituent steric effects. Fluorine’s smaller size allows closer packing than chlorine .

Structural-Activity Relationship (SAR) Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.